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molecular formula C14H20Br2N2.ClH<br>C14H21Br2ClN2 B195416 Bromhexine hydrochloride CAS No. 611-75-6

Bromhexine hydrochloride

Cat. No. B195416
M. Wt: 412.59 g/mol
InChI Key: UCDKONUHZNTQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09220693B2

Procedure details

Composition: bromhexine hydrochloride (0.16 g/100 ml), maltitol liquid (50 g), benzoic acid (0.13 g/100 ml), flavourings, water.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
maltitol
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1)[CH2:3][C:4]1[CH:5]=[C:6]([Br:12])[CH:7]=[C:8]([Br:11])[C:9]=1[NH2:10].Cl.C(O)[C@H]1O[C@H](O[C@@H]([C@H](O)[C@@H](O)CO)[C@H](O)CO)[C@H](O)[C@@H](O)[C@@H]1O.C(O)(=O)C1C=CC=CC=1>O>[CH3:1][N:2]([CH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1)[CH2:3][C:4]1[C:9]([NH2:10])=[C:8]([Br:11])[CH:7]=[C:6]([Br:12])[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CN(CC=1C=C(C=C(C1N)Br)Br)C2CCCCC2.Cl
Step Two
Name
maltitol
Quantity
50 g
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CN(CC1=CC(=CC(=C1N)Br)Br)C2CCCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09220693B2

Procedure details

Composition: bromhexine hydrochloride (0.16 g/100 ml), maltitol liquid (50 g), benzoic acid (0.13 g/100 ml), flavourings, water.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
maltitol
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1)[CH2:3][C:4]1[CH:5]=[C:6]([Br:12])[CH:7]=[C:8]([Br:11])[C:9]=1[NH2:10].Cl.C(O)[C@H]1O[C@H](O[C@@H]([C@H](O)[C@@H](O)CO)[C@H](O)CO)[C@H](O)[C@@H](O)[C@@H]1O.C(O)(=O)C1C=CC=CC=1>O>[CH3:1][N:2]([CH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1)[CH2:3][C:4]1[C:9]([NH2:10])=[C:8]([Br:11])[CH:7]=[C:6]([Br:12])[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CN(CC=1C=C(C=C(C1N)Br)Br)C2CCCCC2.Cl
Step Two
Name
maltitol
Quantity
50 g
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CN(CC1=CC(=CC(=C1N)Br)Br)C2CCCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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